molecular formula C21H24N2O2 B2807659 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 954608-01-6

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No. B2807659
M. Wt: 336.435
InChI Key: VFYFBJPVPAEFBC-UHFFFAOYSA-N
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Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide” is a chemical compound . It is also known as an ABA-mimicking ligand . This compound has been used in research to study its effects on plants, particularly in relation to drought resistance .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis and characterization of multisubstituted tetrahydroquinolines, achieved through Aza-Michael/Michael addition catalyzed by quaternary ammonium salt, highlighting an efficient approach to creating densely substituted tetrahydroquinoline derivatives (Zhang et al., 2014).
  • The development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase inhibitors for suppressing the growth of prostate cancer cells indicates the therapeutic potential of tetrahydroquinoline derivatives (Liu et al., 2015).

Antimicrobial Activity

  • A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and demonstrated significant in vitro antibacterial and antifungal activities, showing the potential use of these compounds in developing new antimicrobial agents (Desai et al., 2011).

Molecular Interaction and Crystal Structure

  • The crystal structure and Hirshfeld surface analysis of various quinoline derivatives provide insights into their molecular interactions, stability, and potential applications in material science and drug design. For instance, the hydrochloride salt of a specific quinoline derivative was analyzed for its structural stability and interactions, offering a basis for further research in pharmaceutical development (Ullah & Stoeckli-Evans, 2021).

Enantioselective Synthesis

  • Copper-catalyzed enantioselective intramolecular aryl C-N coupling has been utilized for the synthesis of enantioenriched 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides. This asymmetric desymmetrization strategy highlights the compound's importance in synthesizing enantioselective molecules, which are crucial in drug development and chiral chemistry (He et al., 2015).

Future Directions

The future directions for the research of this compound could include further exploration of its effects on plants, particularly in relation to drought resistance . Additionally, the crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C provides a structural basis for designing the next generation of ABA-mimicking small molecules .

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-14-23-19-11-10-18(15-17(19)9-13-21(23)25)22-20(24)12-8-16-6-4-3-5-7-16/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFBJPVPAEFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

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